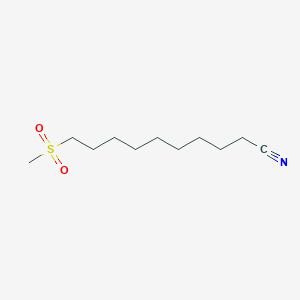
Ácido heptafluorobutírico
Descripción general
Descripción
El ácido heptafluorobutírico, también conocido como ácido perfluorobutanoico, es un compuesto orgánico con la fórmula química C₄HF₇O₂. Es un derivado perfluorinado del ácido butírico, caracterizado por la sustitución de todos los átomos de hidrógeno por átomos de flúor. Este compuesto se usa comúnmente como reactivo de emparejamiento iónico en cromatografía líquida de alta resolución de fase inversa (HPLC) debido a su fuerte acidez y naturaleza hidrofóbica .
Aplicaciones Científicas De Investigación
El ácido heptafluorobutírico tiene una amplia gama de aplicaciones en investigación científica:
Mecanismo De Acción
El mecanismo de acción del ácido heptafluorobutírico implica principalmente su fuerte acidez y su capacidad para formar pares iónicos. En HPLC, interactúa con los analitos para formar pares iónicos, lo que mejora su retención y separación en la columna cromatográfica. La naturaleza fluorada del compuesto también contribuye a sus interacciones hidrofóbicas con los analitos, mejorando la resolución de mezclas complejas .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Heptafluorobutyric acid is a strong acid and an ion-pairing agent . The strong acidity of Heptafluorobutyric acid ensures that other acidic groups such as carboxylic acid moieties on biomolecules remain protonated, and thus the biomolecule samples are able to interact with organic solvents in such processes as reverse phase chromatography .
Cellular Effects
Heptafluorobutyric acid has been found to produce significant increases in liver and kidney weights and alter serum chemistries in murine models . It has also been observed to induce significant increases in draining lymph node B-cells and skin T-cells and neutrophils .
Molecular Mechanism
It has been suggested that Heptafluorobutyric acid induces liver toxicity and alterations of PPAR target genes, suggesting a role of a PPAR pathway .
Temporal Effects in Laboratory Settings
In a murine model, the systemic toxicity of sub-chronic dermal Heptafluorobutyric acid exposure over 15-day or 28-day periods was evaluated . The findings indicate that sustained dermal exposure to Heptafluorobutyric acid induces systemic effects .
Dosage Effects in Animal Models
In animal models, Heptafluorobutyric acid exposure produced significant increases in liver and kidney weights and altered serum chemistries at all exposure levels .
Metabolic Pathways
Currently, there is limited information available on the specific metabolic pathways that Heptafluorobutyric acid is involved in .
Métodos De Preparación
El ácido heptafluorobutírico se puede sintetizar mediante diversos métodos. Una ruta sintética común implica la fluoración de derivados del ácido butírico. El proceso generalmente incluye el uso de agentes fluorantes como el trifluoruro de cobalto (CoF₃) o el flúor elemental (F₂) en condiciones controladas. La reacción es altamente exotérmica y requiere un manejo cuidadoso para evitar la descomposición .
En entornos industriales, el ácido heptafluorobutírico se produce mediante la fluoración electroquímica del ácido butírico o sus ésteres. Este método implica el uso de una celda electrolítica con un electrolito que contiene flúor, lo que da como resultado la sustitución de átomos de hidrógeno por átomos de flúor .
Análisis De Reacciones Químicas
El ácido heptafluorobutírico experimenta diversas reacciones químicas, que incluyen:
Oxidación: Se puede oxidar para producir anhídrido heptafluorobutírico.
Reducción: Las reacciones de reducción son menos comunes debido a la estabilidad del enlace C-F.
Sustitución: Puede participar en reacciones de sustitución nucleofílica, donde el grupo carboxilo puede ser reemplazado por otros grupos funcionales.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes fuertes como el permanganato de potasio (KMnO₄) y agentes reductores como el hidruro de litio y aluminio (LiAlH₄). Los principales productos formados dependen de las condiciones de reacción y los reactivos específicos utilizados .
Comparación Con Compuestos Similares
El ácido heptafluorobutírico a menudo se compara con otros ácidos carboxílicos perfluorados, como:
Ácido trifluoroacético (TFA): El TFA es menos hidrofóbico que el ácido heptafluorobutírico debido a su cadena alquílica más corta.
Ácido perfluorooctanoico (PFOA): El PFOA tiene una cadena alquílica más larga y es más hidrofóbico que el ácido heptafluorobutírico.
El ácido heptafluorobutírico es único en su equilibrio de fuerte acidez e hidrofobicidad, lo que lo hace particularmente útil en química analítica para la separación de mezclas complejas .
Propiedades
IUPAC Name |
2,2,3,3,4,4,4-heptafluorobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HF7O2/c5-2(6,1(12)13)3(7,8)4(9,10)11/h(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPJUNDFVDDCYIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(C(F)(F)F)(F)F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3F7COOH, C4HF7O2 | |
| Record name | PFBA | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
2218-54-4 (hydrochloride salt), 3794-64-7 (silver(1+) salt) | |
| Record name | Perfluorobutyric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000375224 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4059916 | |
| Record name | Perfluorobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4059916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with an unpleasant odor; [MSDSonline] | |
| Record name | Perfluorobutyric acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8549 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
375-22-4 | |
| Record name | Heptafluorobutyric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=375-22-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Perfluorobutyric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000375224 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Heptafluorobutyric acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=820 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Butanoic acid, 2,2,3,3,4,4,4-heptafluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Perfluorobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4059916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Heptafluorobutyric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.170 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PERFLUOROBUTYRIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12VHZ8L29I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














